molecular formula C25H25F2N3O4 B2939589 methyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate CAS No. 1014069-86-3

methyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

Cat. No. B2939589
CAS RN: 1014069-86-3
M. Wt: 469.489
InChI Key: OOXGPFLIFMUEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C25H25F2N3O4 and its molecular weight is 469.489. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Benzylation

  • The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate has been explored, resulting in the synthesis of chiral compounds with a 3-benzylpiperidine backbone. This process is significant for creating biologically active compounds and involves phase-transfer catalysts for moderate enantioselectivity (Wang, Zhao, Xue, & Chen, 2018).

Aurora Kinase Inhibitor

  • Compounds related to the chemical structure under discussion have been investigated as Aurora kinase inhibitors. These compounds are potential therapeutic agents in treating cancer due to their ability to inhibit Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Insecticidal Activity

  • Stereochemical investigations of related pyrazoline compounds have shown significant insecticidal activity. The conformation of substituents on the N-1 atom in the pyrazoline ring is crucial for their potential insecticidal effects (Hasan et al., 1996).

Orexin-1 Receptor Mechanisms

  • Research on compounds with similar structures has contributed to understanding the role of Orexin-1 Receptor mechanisms in compulsive food consumption and binge eating. These studies are vital for developing new treatments for eating disorders (Piccoli et al., 2012).

Synthesis of New Compounds

  • Several studies focus on the synthesis of new chemical compounds involving similar structures. These synthetic methodologies are crucial for developing novel therapeutic agents and understanding chemical interactions (Dell, Bloxham, & Smith, 1994).

properties

IUPAC Name

methyl 1-[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N3O4/c1-33-25(32)19-8-10-29(11-9-19)24(31)22-15-30(14-17-4-2-6-20(26)12-17)28-23(22)34-16-18-5-3-7-21(27)13-18/h2-7,12-13,15,19H,8-11,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXGPFLIFMUEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

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